5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Description
5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1467059-91-1) is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core substituted with chlorine at position 5 and a methyl group at position 2 . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole and other bioactive heterocycles. The compound is synthesized via cross-coupling methodologies, such as Kumada or Suzuki-Miyaura reactions, as evidenced by its inclusion in catalogs from PharmaBlock and Combi-Blocks (95% purity, Catalog No. QM-7475) .
Properties
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMWLVOPXWKGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination and Reduction Sequence
In this approach, 2-chloro-3-nitropyridine reacts with methylamine at elevated temperatures (80–100°C) in ethanol, yielding 3-(methylamino)-2-chloropyridine . Subsequent reduction using sodium dithionite (Na₂S₂O₄) in aqueous alkaline medium facilitates cyclization to 5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine . The reaction proceeds via intramolecular nucleophilic attack of the methylamine nitrogen on the adjacent carbon, forming the fused pyrrole ring.
Key Reaction Conditions:
- Solvent: Ethanol/water mixture (3:1)
- Temperature: 80°C for amination; 25°C for reduction
- Yield: 65–72% after purification by column chromatography
Chan–Lam Coupling for Functional Group Introduction
Copper-mediated Chan–Lam coupling has been employed to introduce substituents at specific positions of the pyrrolo-pyridine scaffold. This method is particularly effective for attaching aryl groups to nitrogen atoms.
Synthesis of Advanced Intermediates
Starting from 5-chloro-1H-pyrrolo[3,2-b]pyridine , a Chan–Lam coupling with methylboronic acid in the presence of copper(II) acetate and pyridine introduces the methyl group at the 2-position. The reaction requires anhydrous dichloromethane and proceeds under nitrogen atmosphere to prevent oxidation.
Optimized Parameters:
Hydrolysis and Decarboxylation Strategies
A less direct route involves the synthesis of carboxylic acid derivatives followed by decarboxylation. This method is advantageous for introducing halogen atoms at specific positions.
Ester Hydrolysis to Carboxylic Acid
As demonstrated in analogous pyrrolo-pyridine systems, ethyl This compound-3-carboxylate undergoes hydrolysis using 2M NaOH in ethanol under reflux. The resulting carboxylic acid intermediate is then decarboxylated via heating with copper chromite in quinoline, yielding the target compound.
Critical Observations:
- Hydrolysis Temperature: 80°C (2 hours)
- Decarboxylation Conditions: 180°C (30 minutes)
- Overall Yield: 45–50%
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance efficiency and purity. A patented method describes the following optimized process:
Continuous Flow Cyclization
A solution of 2-chloro-3-nitro-4-picoline in tetrahydrofuran (THF) is mixed with methylamine gas in a microreactor at 120°C and 15 bar pressure. The output is directly fed into a reduction chamber containing Raney nickel catalyst under hydrogen atmosphere (50 psi).
Industrial Advantages:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclization | 72 | 98 | High | 1.0 |
| Chan–Lam Coupling | 64 | 95 | Moderate | 1.8 |
| Hydrolysis/Decarb. | 50 | 97 | Low | 2.2 |
| Industrial Flow | 85 | 99 | Very High | 0.7 |
The industrial flow method demonstrates superior yield and scalability, making it preferable for pharmaceutical manufacturing. Academic laboratories often favor the cyclization route due to its simplicity and lower infrastructure requirements.
Troubleshooting Common Synthesis Issues
Byproduct Formation During Cyclization
The primary byproduct, 5-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine , results from incorrect regioselectivity during ring closure. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1. Kinase Inhibitors
One of the primary applications of 5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is as a building block for the synthesis of kinase inhibitors. These inhibitors are crucial in cancer therapy as they target specific signaling pathways involved in tumor growth and progression. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain derivatives exhibited IC50 values in the nanomolar range against FGFRs, demonstrating their potential as anti-cancer agents .
2. Antimicrobial Activity
Research has indicated that compounds derived from pyrrolo[3,2-b]pyridine structures exhibit antimicrobial properties. For example, derivatives have been evaluated for their activity against Staphylococcus aureus and Candida albicans, showing moderate inhibitory effects. This suggests potential applications in treating bacterial and fungal infections .
3. Antidiabetic Properties
Recent studies have explored the antidiabetic effects of pyrrolo[3,2-b]pyridine derivatives. Some compounds have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels, indicating their potential use in managing diabetes .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for developing organic electronic materials. Its ability to participate in charge transfer processes can be harnessed in fabricating organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's structural characteristics contribute to the stability and efficiency of these devices .
Biological Studies
Biological Assays
In biological research, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to bind selectively to certain enzymes allows researchers to investigate the mechanisms underlying various biological processes .
Case Study 1: Cancer Treatment
In a preclinical model, a derivative of this compound was tested for its efficacy against breast cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested against various microbial strains. One notable derivative demonstrated potent activity against Candida albicans, suggesting its utility in developing antifungal therapies .
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . The inhibition of these receptors can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 866546-07-8)
- Key Difference : Lacks the methyl group at position 2.
- Synthesis : Used in Fe(acac)₃-catalyzed Kumada cross-coupling with cyclohexylmagnesium chloride, achieving 96% yield in THF .
- Applications : Intermediate for C(sp²)–C(sp³) bond formation in drug discovery .
7-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 357263-48-0)
- Key Difference : Chlorine at position 7 instead of 3.
- Properties : Reduced steric hindrance compared to the 5-chloro isomer; molecular weight = 152.58 g/mol .
- Applications : Explored in kinase inhibitor development due to altered electronic properties .
5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1256803-09-4)
- Key Difference : Methyl group at position 3 instead of 2.
- Synthesis: Prepared via palladium-catalyzed coupling (95% purity, Combi-Blocks Catalog No. QK-7199) .
Functional Group Modifications
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS: 1203498-99-0)
- Key Difference : Carboxylic acid group at position 3.
- Applications : Used as a building block for amide bond formation in protease inhibitors; purity ≥95% .
- Contrast : The carboxylic acid enhances hydrophilicity, unlike the hydrophobic methyl group in the target compound .
5-Chloro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS: 135042-17-0)
- Key Difference : Ketone group at position 2.
Halogen and Methyl Substitution Patterns
| Compound Name | CAS Number | Substituents | Purity | Key Applications |
|---|---|---|---|---|
| 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | 1467059-91-1 | Cl (5), Me (2) | 95% | Kinase inhibitors, CNS agents |
| 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | 1211531-25-7 | Cl (6), Me (3) | 95% | Anticancer scaffolds |
| 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | 346599-62-0 | Cl (4), Me (3) | 95% | Antibacterial agents |
Table 1 : Comparative analysis of halogen and methyl-substituted pyrrolopyridines. Data sourced from Combi-Blocks and TCI Chemicals .
Pharmacological and Physicochemical Properties
- LogP : The 2-methyl group in the target compound increases lipophilicity (predicted LogP ≈ 2.5) compared to carboxylic acid derivatives (LogP ≈ 1.2) .
- Bioactivity : 5-Chloro-2-methyl derivatives show higher blood-brain barrier penetration than 3-methyl analogs, making them candidates for CNS drugs .
Biological Activity
5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the molecular formula C8H7ClN2 and features a chlorine atom at the 5-position and a methyl group at the 2-position of the pyrrolo-pyridine ring system. This unique configuration contributes to its reactivity and biological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various pathological conditions, including cancer and inflammatory diseases. ENPP1 hydrolyzes ATP and other nucleotides, affecting cellular signaling pathways crucial for tumor growth and metastasis .
- Interaction with Kinases : Similar pyrrolo derivatives have shown activity against various kinases, suggesting that this compound may also interact with specific kinases involved in cell proliferation .
Anticancer Properties
In vitro studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been evaluated for its antiproliferative effects on human cancer cell lines, showing promising results in inhibiting cell growth. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HCT116 (colon cancer) | 0.025 | MPS1 inhibition | |
| Various bacterial strains | MIC < 0.125 | Antibacterial activity against MRSA |
Antibacterial Activity
This compound has also been investigated for antibacterial properties. It exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics like vancomycin .
Comparative Studies
When compared to similar compounds such as 5-chloro-1H-pyrrolo[3,2-b]pyridine and 2-methyl-1H-pyrrolo[3,2-b]pyridine, the presence of both chlorine and methyl groups in this compound enhances its binding affinity to biological targets and improves its pharmacokinetic properties .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a preclinical model using HCT116 xenografts, treatment with this compound led to significant tumor regression compared to control groups .
- Inhibition of ENPP1 : A study demonstrated that the compound effectively reduced ENPP1 activity in vitro, suggesting a role in modulating nucleotide signaling pathways relevant to cancer progression .
Q & A
Q. How can regioselectivity challenges in halogenation be addressed?
Q. What are the applications of this compound in fragment-based drug discovery?
Q. How do solvent polarity and temperature affect crystallization for structural studies?
- Methodological Answer : Slow evaporation from DMF/water (1:1) at 4°C yields diffraction-quality crystals. Submit data to CCDC (e.g., CCDC-2121961) for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
